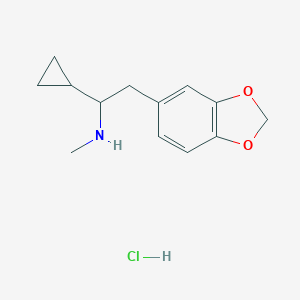

2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride

描述

UWA-101 (hydrochloride) is an analytical reference material that is structurally categorized as an amphetamine. It inhibits both serotonin and dopamine reuptake (Kis = 467 and 894 nM, respectively), but has no effect on the reuptake of noradrenaline (Ki > 50,000 nM). UWA-101 enhances L-DOPA anti-parkinsonian action without exacerbating dyskinesia. This product is intended for research and forensic applications.

作用机制

Target of Action

UWA-101 (hydrochloride) is a selective, non-cytotoxic inhibitor of the dopamine transporter (DAT) and serotonin transporter (SERT) . These transporters play crucial roles in the regulation of dopamine and serotonin, neurotransmitters that are involved in numerous physiological processes, including mood regulation and motor control .

Mode of Action

UWA-101 (hydrochloride) inhibits both serotonin and dopamine reuptake, with EC50 values of 3.6 µM for DAT and 2.3 µM for SERT . By inhibiting these transporters, UWA-101 (hydrochloride) increases the availability of dopamine and serotonin in the synaptic cleft, enhancing their signaling .

Biochemical Pathways

The inhibition of DAT and SERT by UWA-101 (hydrochloride) affects the dopaminergic and serotonergic pathways. These pathways are involved in a variety of physiological processes, including mood regulation, reward, and motor control .

Pharmacokinetics

Its ability to alleviate the side effects of dopaminergic agents such as l-dopa suggests that it may have favorable pharmacokinetic properties .

Result of Action

In combination with L-DOPA, UWA-101 (hydrochloride) significantly increased the duration of ON-time (by 28%, 28%, and 33%, respectively; all P<005) UWA-101 (10 mg/kg) significantly extended the duration of ON-time without disabling dyskinesia (by 62%, P<001)At the highest doses (6 and 10 mg/kg), uwa-101 increased the severity of psychosis-like behaviors (p<005) .

Action Environment

As with any drug, factors such as temperature, ph, and the presence of other substances could potentially influence its stability, efficacy, and action .

生化分析

Biochemical Properties

Compounds with similar structures have been reported to interact with various enzymes and proteins . For instance, 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have shown anticancer activity against various cancer cell lines .

Cellular Effects

Related compounds have shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Molecular Mechanism

Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Metabolic Pathways

Compounds with similar structures have been reported to be involved in the glutathione metabolism .

生物活性

2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine; hydrochloride, also known by its CAS number 221137-44-6, belongs to a class of compounds that exhibit significant biological activity. This compound is structurally related to various psychoactive substances and has garnered attention for its potential pharmacological effects. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

- Molecular Formula : C11H13NO2

- Molar Mass : 191.229 g/mol

- CAS Number : 221137-44-6

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems in the brain. It is suggested to act as a monoamine reuptake inhibitor, potentially affecting serotonin and norepinephrine levels. Research indicates that compounds with similar structures often exhibit stimulant properties, which may be relevant in understanding the pharmacological profile of this compound.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Receptor Interaction | Modulates serotonin (5-HT) and norepinephrine (NE) receptors |

| Psychoactive Effects | Potential stimulant effects similar to those observed with amphetamines |

| Neurotransmitter Modulation | May increase levels of monoamines in synaptic clefts |

| Potential Therapeutic Uses | Investigated for applications in treating mood disorders and ADHD |

Case Studies

- Stimulant Effects : A study examining similar compounds indicated that derivatives of benzodioxole structures could enhance locomotor activity in animal models, suggesting potential stimulant effects .

- Neuropharmacology : In vitro studies have shown that compounds structurally related to 2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine can inhibit the reuptake of serotonin and norepinephrine, leading to increased neurotransmitter availability .

- Safety Profile : Toxicological assessments have indicated that while the compound shows promise for therapeutic applications, further studies are necessary to fully understand its safety profile and potential side effects .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Primary Activity |

|---|---|---|

| 2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine; hydrochloride | 221137-44-6 | Monoamine reuptake inhibition |

| α-Cyclopropyl-N-methyl-1,3-benzodioxole-5-ethanamine | 1350821-24-7 | Stimulant effects |

| N-Methylethanamine hydrochloride | 624-60-2 | Neurotransmitter modulation |

科学研究应用

Comparative Analysis with MDMA

| Property | UWA-101 | MDMA |

|---|---|---|

| Affinity for Dopamine | High | Moderate |

| Affinity for Serotonin | Moderate | High |

| Psychoactivity | Low | High |

| Neurotoxicity | Low | High |

| Antidyskinetic Effectiveness | Comparable or improved | Effective |

Treatment of Parkinson's Disease

UWA-101 has been investigated as a potential treatment for Parkinson's disease, particularly for alleviating levodopa-induced dyskinesia—a common side effect of standard Parkinson's therapies. Studies indicate that UWA-101 may provide symptomatic relief by enhancing dopaminergic activity without the adverse effects typically associated with MDMA .

Anti-Cancer Properties

Research has suggested that modifications to the MDMA structure can yield compounds with significant anti-cancer properties. UWA-101 and its analogs have shown promise against certain cancer cell lines, such as Burkitt's lymphoma cells in vitro. This aspect of its pharmacology is under investigation, highlighting its potential dual utility in both neurological and oncological contexts .

Preclinical Studies

- Dyskinetic Effects : In animal models, UWA-101 demonstrated a reduction in dyskinetic movements when administered alongside levodopa, suggesting its potential utility in clinical settings for Parkinson's patients experiencing such side effects.

- In Vitro Anti-Cancer Activity : Preliminary studies indicated that UWA-101 exhibits cytotoxic effects against specific cancer cell lines, warranting further exploration into its mechanisms and efficacy as an anti-cancer agent.

Clinical Implications

While UWA-101 has shown promise in preclinical studies, further clinical trials are necessary to evaluate its safety and efficacy in humans. The compound's ability to mitigate side effects associated with existing Parkinson's treatments could make it a valuable addition to therapeutic options.

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-14-11(10-3-4-10)6-9-2-5-12-13(7-9)16-8-15-12;/h2,5,7,10-11,14H,3-4,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPDALMALRMSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC2=C(C=C1)OCO2)C3CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。